molecular formula C19H19N3O4 B6140404 N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B6140404
M. Wt: 353.4 g/mol
InChI Key: RCCXAMIMIQEEMJ-UDWIEESQSA-N
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Description

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a dihydroxyphenyl group, an ethylideneamino group, and an oxopyrrolidinyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxyacetophenone with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-oxopyrrolidine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethylideneamino group can be reduced to form amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide shares similarities with other benzamide derivatives and pyrrolidinyl compounds.
  • Compounds such as N-(2-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide and N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)aniline exhibit comparable structural features and reactivity.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(16-9-8-15(23)11-17(16)24)20-21-19(26)13-4-6-14(7-5-13)22-10-2-3-18(22)25/h4-9,11,23-24H,2-3,10H2,1H3,(H,21,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXAMIMIQEEMJ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N2CCCC2=O)/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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